![molecular formula C12H16N2O5 B2688340 3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-1,2-oxazole-4-carboxylic acid CAS No. 1892520-58-9](/img/structure/B2688340.png)
3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-1,2-oxazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-1,2-oxazole-4-carboxylic acid” is a chemical compound with the CAS Number: 1892520-58-9 . It has a molecular weight of 268.27 . The IUPAC name for this compound is 3-(1-(tert-butoxycarbonyl)azetidin-3-yl)isoxazole-4-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16N2O5/c1-12(2,3)19-11(17)14-4-7(5-14)9-8(10(15)16)6-18-13-9/h6-7H,4-5H2,1-3H3,(H,15,16) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other physical and chemical properties like density, melting point, and boiling point are not available in the retrieved data.
Aplicaciones Científicas De Investigación
- 1 serves as a building block for creating peptidomimetics. These synthetic compounds mimic the structure and function of peptides, offering advantages such as improved stability and bioavailability. Researchers utilize 1 to design novel peptidomimetics with specific biological activities .
- 1 is an important intermediate for the anti-HCV drug Velpatasvir. Researchers have developed an effective approach to separate chiral forms of 1 from mixed samples. This process eliminates the need for salinization, dissociation, and multiple organic solvents, making it a valuable contribution to drug development .
- Polymorphism refers to the existence of different crystal structures for the same chemical compound. 1 exhibits polymorphic behavior, transitioning from one crystalline form to another due to mechanical grinding. Researchers have investigated the structural changes before and after this transition, shedding light on energy barriers and molecular conformations .
- The study of pairwise interaction energies in the two polymorphs of 1 revealed distinct crystal packing arrangements. Metastable polymorph 1a is organized by molecular building units, while more stable polymorph 1b features centrosymmetric dimers. Understanding these supramolecular synthons aids in crystal engineering and material design .
- Researchers explore 1 as a potential component in drug delivery systems. Its unique structure and properties may enhance drug solubility, dissolution rate, and bioavailability. Incorporating 1 into nanocarriers or microparticles could improve therapeutic efficacy .
- Density Functional Theory (DFT) calculations have been employed to understand the electronic structure, energetics, and stability of 1 . These computational studies provide insights into its reactivity, stability, and potential interactions with other molecules .
Peptidomimetics Synthesis
Chiral Separation
Polymorphism Studies
Crystal Packing and Supramolecular Synthons
Drug Delivery Systems
Computational Chemistry and DFT Calculations
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation, respectively .
Propiedades
IUPAC Name |
3-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-1,2-oxazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5/c1-12(2,3)19-11(17)14-4-7(5-14)9-8(10(15)16)6-18-13-9/h6-7H,4-5H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKUVIPCGKKFKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=NOC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-1,2-oxazole-4-carboxylic acid |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.